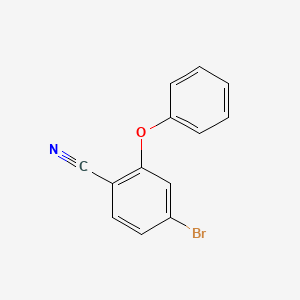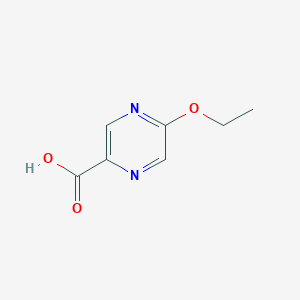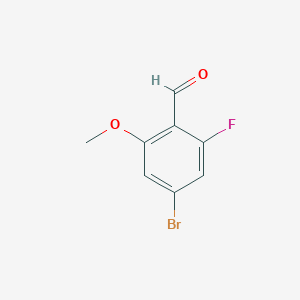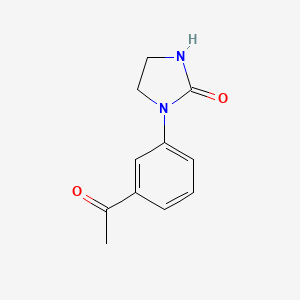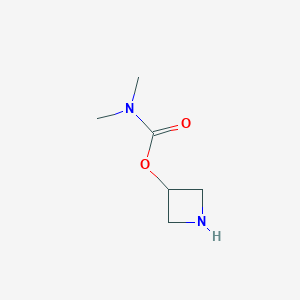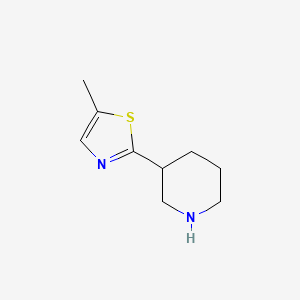
3-(5-Methyl-1,3-thiazol-2-yl)piperidine
説明
“3-(5-Methyl-1,3-thiazol-2-yl)piperidine” is a compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is a part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “3-(5-Methyl-1,3-thiazol-2-yl)piperidine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1,3-thiazol-2-yl)piperidine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is an important synthetic medicinal block for drug construction .Chemical Reactions Analysis
Piperidine derivatives, including “3-(5-Methyl-1,3-thiazol-2-yl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-1,3-thiazol-2-yl)piperidine” include its molecular formula (C9H14N2S), molecular weight (182.29), and its SMILES string (CC1=CSC(C2CNCCC2)=N1) .科学的研究の応用
Antimicrobial Applications
Piperidine-mediated Synthesis of Thiazolyl Chalcones Piperidine-mediated synthesis involving 3-(5-Methyl-1,3-thiazol-2-yl)piperidine leads to the production of thiazolyl chalcones and their derivatives, which have been identified as potent antimicrobial agents. The compounds synthesized through this process exhibit significant potency in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Antimicrobial Evaluation of Thiazolo[3,2-a] Pyridine Derivatives Thiazolo[3,2-a]pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives synthesized using a process involving piperidine have demonstrated significant antimicrobial activity. These compounds have been effective against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatment strategies (El-Hag Ali et al., 2005).
Anticancer and Antiproliferative Applications
Anticancer Evaluation of 1,3-Thiazoles Compounds with a piperidine substituent at C2 of the 1,3-thiazole cycle have shown promising anticancer activity. These compounds were particularly effective against various cancer cell lines, including lung, kidney, breast cancer, and melanoma, indicating their potential as anticancer agents (Turov, 2020).
Antiproliferative Effect of Novel Thiazolidinone Conjugates Novel thiazolidinone analogues synthesized using piperidine-based structures have shown significant antiproliferative effects on human leukemic cells. These compounds have the potential to induce cell death, suggesting their application in cancer treatment strategies (Kumar et al., 2014).
Insecticidal Applications
Insecticidal Activity of Piperidine Thiazole Compounds Novel piperidine thiazole compounds have demonstrated considerable insecticidal activities, particularly against armyworms. The lethal rates of these compounds at certain concentrations indicate their potential utility in agricultural pest control (Ding et al., 2019).
特性
IUPAC Name |
5-methyl-2-piperidin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCOFDZSFVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3-thiazol-2-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




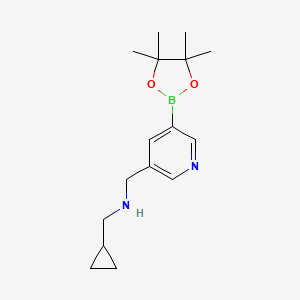
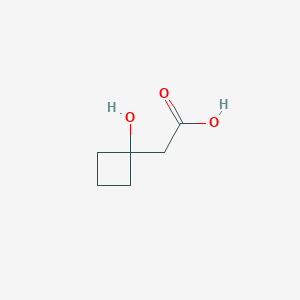
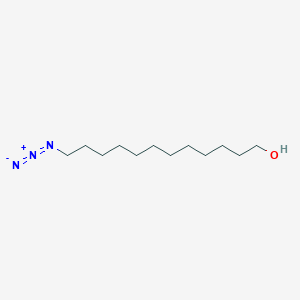
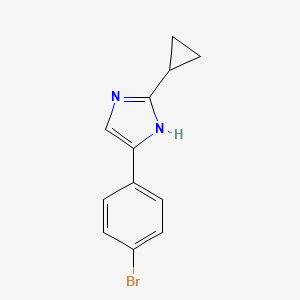

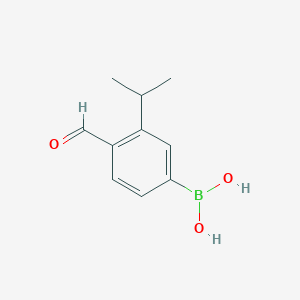
![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)
